2-(2,4-Dimethylphenoxy)propanohydrazide
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Overview
Description
2-(2,4-Dimethylphenoxy)propanohydrazide is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is a hydrazide derivative of 2-(2,4-dimethylphenoxy)propanoic acid and is used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)propanohydrazide typically involves the reaction of 2-(2,4-dimethylphenoxy)propanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
- Dissolve 2-(2,4-dimethylphenoxy)propanoic acid in ethanol or methanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol or methanol and dry it under vacuum.
Industrial Production Methods
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy group or the hydrazide moiety.
Reduction: Amines or other reduced forms of the hydrazide group.
Substitution: Substituted phenoxy derivatives or hydrazide derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)propanohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenoxy)propanohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydrazide group can form covalent bonds with specific amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenoxy)propanoic acid: The parent compound from which the hydrazide derivative is synthesized.
2-(2,4-Dimethylphenoxy)propylamine: A related compound with an amine group instead of a hydrazide group.
2-(2,4-Dimethylphenoxy)propyl chloride: A chlorinated derivative used in various chemical reactions.
Uniqueness
2-(2,4-Dimethylphenoxy)propanohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-4-5-10(8(2)6-7)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSFMYYHYJMRAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395198 |
Source
|
Record name | 2-(2,4-dimethylphenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125096-55-1 |
Source
|
Record name | 2-(2,4-dimethylphenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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